molecular formula C9H12N2O B2784374 N-(2,3-dimethylphenyl)urea CAS No. 13114-75-5

N-(2,3-dimethylphenyl)urea

Cat. No. B2784374
CAS RN: 13114-75-5
M. Wt: 164.208
InChI Key: FZAKKMJTXLAJEQ-UHFFFAOYSA-N
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Description

“N-(2,3-dimethylphenyl)urea” is a type of urea derivative . The molecule contains a total of 24 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 urea derivative .


Synthesis Analysis

The synthesis of N-substituted ureas, such as “this compound”, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the reaction of N-(2,3- and 3,5-dimethylphenyl)-alpha-methyl-beta-alanines with ethyl acetoacetate .


Molecular Structure Analysis

The structure data file (SDF/MOL File) of “this compound” contains information about the atoms, bonds, connectivity, and coordinates of the molecule . The molecule has a geometric mean diameter of 16.83±0.22 mm for UB1 and 14.41±0.15 mm for UB2 .


Physical And Chemical Properties Analysis

The physical and engineering properties of urea briquettes, which include “this compound”, play an important role in designing briquette metering devices . The length, breadth, and thickness of the urea briquettes UB1 and UB2 were 18.84±0.2.8 mm, 18.39±0.33mm, 13.76±0.28 mm and 16.49±0.18 mm, 16.22±0.19 mm and 11.18±0.17 mm, respectively .

Scientific Research Applications

Anion Coordination Chemistry

N-(2,3-dimethylphenyl)urea derivatives have been studied for their ability to coordinate with anions. Wu et al. (2007) explored the anion coordination chemistry of urea-based ligands, including N-(2,4-dimethylphenyl)-N′-(3-pyridy1)urea, finding that these compounds form complexes with inorganic oxo-acids, showcasing a variety of hydrogen bond motifs involving urea NH groups and anions (Wu et al., 2007).

Synthesis of N-Nitro-N,N′-diphenyl Urea

Chen Chang-shui (2008) discussed the synthesis of N'-(3,5-dimethylphenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea using a one-pot method. This synthesis approach, involving triphosgene as an acylating agent, reflects the versatility of dimethylphenyl urea derivatives in chemical synthesis (Chang-shui, 2008).

Hypocholesterolemic Agents

Devries et al. (1989) discovered that certain N,N-dialkyl-N'-arylureas, such as N'-(2,4-dimethylphenyl)-N-benzyl-N-n-butylurea, can inhibit the ACAT enzyme, indicating potential for these compounds as hypocholesterolemic agents and beneficial in the treatment of hypercholesterolemia and atherosclerosis (Devries et al., 1989).

Conjugated Polymer Model Systems

Ricks et al. (2004) designed an N,N′-diphenyl urea as a model system for aggregation phenomenon in poly(phenyleneethynylenes). This study demonstrates the application of urea derivatives in materials science, particularly in understanding aggregation behaviors in polymers (Ricks et al., 2004).

Density Functional Computational Studies

Density functional studies have been performed on compounds like 2-[(2,4-dimethylphenyl)iminomethyl]-3,5-dimethoxyphenol, demonstrating how urea derivatives can serve as models for theoretical chemistry and computational studies in understanding molecular structure and properties (Tanak, 2012).

Quantitative Structure–Activity Relationship Studies

Lokwani et al. (2011) utilized 2D and 3D quantitative structure–activity relationship studies on benzyl urea derivatives to establish correlations between structural properties and anti-tumor activities. This highlights the role of urea derivatives in medicinal chemistry and drug design (Lokwani et al., 2011).

Agricultural Applications

In agriculture, urea derivatives have been explored as additives for fertilizers to enhance plant growth and reduce nitrogen losses. Souza et al. (2019) investigated the effects of urea additives on agronomic performance and nitrogen losses in potato production, indicating the potential of urea derivatives in improving agricultural practices (Souza et al., 2019).

Mechanism of Action

Target of Action

N-(2,3-dimethylphenyl)urea is a complex compound with potential biological activity. Urea derivatives have been studied for their antiproliferative properties against various cancer cell lines , suggesting that this compound may interact with cellular targets involved in cell proliferation and survival.

Mode of Action

Urea derivatives are known to interact with their targets through various types of bonds, including hydrogen bonds and van der waals contacts . This interaction can lead to changes in the target’s function, potentially inhibiting processes such as cell proliferation .

Biochemical Pathways

Urea and its derivatives are known to be involved in nitrogen metabolism . They can also influence the process of microbially induced calcite precipitation (MICP), which involves the breakdown of urea

Pharmacokinetics

Factors such as body size, hepatic function, plasma albumin, and cardiac output are known to influence the pharmacokinetics of related compounds .

Result of Action

Some urea derivatives have been found to exhibit antiproliferative effects against various cancer cell lines , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria can enhance the process of MICP, which involves the breakdown of urea . Additionally, the application method and type of fertilizer can affect the volatilization of urea in agricultural soils .

Safety and Hazards

“N-(2,3-dimethylphenyl)urea” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

One of the future directions could be the exploration of the use of “N-(2,3-dimethylphenyl)urea” in microbial induced calcite precipitation (MICP). This process has applications in various fields, and researchers are exploring various naturally occurring MICP capable bacterial strains .

properties

IUPAC Name

(2,3-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAKKMJTXLAJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13114-75-5
Record name 1-(2,3-XYLYL)UREA
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